molecular formula C6H13NO3 B2776718 Ethyl (2S)-3-amino-2-methoxypropanoate CAS No. 2248199-38-2

Ethyl (2S)-3-amino-2-methoxypropanoate

Cat. No.: B2776718
CAS No.: 2248199-38-2
M. Wt: 147.174
InChI Key: HBYOLFIRVJTZRP-YFKPBYRVSA-N
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Description

Ethyl (2S)-3-amino-2-methoxypropanoate is a chiral ester derivative characterized by a methoxy group at the C2 position and an amino group at the C3 position of a propanoate backbone. Its molecular formula is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol (calculated from ). The compound’s stereochemistry is defined by the (2S) configuration, which influences its reactivity and biological activity. The SMILES notation (CCOC(=O)[C@H](COC)N) and InChIKey (VXWSCHZRGXBNCY-YFKPBYRVSA-N) confirm its structural specificity ().

Applications of such compounds span drug design (e.g., as intermediates for heterocyclic scaffolds) and materials science ().

Properties

IUPAC Name

ethyl (2S)-3-amino-2-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-10-6(8)5(4-7)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYOLFIRVJTZRP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-3-amino-2-methoxypropanoate typically involves the esterification of (2S)-3-amino-2-methoxypropanoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of biocatalysts such as lipases for the esterification process can offer a more environmentally friendly and selective approach.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-3-amino-2-methoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of ethyl (2S)-3-amino-2-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-3-amino-2-methoxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl (2S)-3-amino-2-methoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key analogues of Ethyl (2S)-3-amino-2-methoxypropanoate include:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
This compound Methoxy (C2), amino (C3) C₆H₁₃NO₃ Chiral intermediate, potential drug precursor
Mthis compound HCl Methyl ester (vs. ethyl), hydrochloride salt C₅H₁₁NO₃·HCl Enhanced solubility due to ionic form
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 4-Fluorophenyl substituent (C3) C₁₁H₁₄FNO₂ Bioactivity in fluorinated drug candidates
Ethyl 3-hydroxy-α-methyl-L-tyrosinate Dihydroxyphenyl (C3), α-methyl group C₁₂H₁₇NO₄ Neuroactive compound (e.g., methyldopa analog)
Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate Cyano, acrylate backbone, aryl substitution C₁₃H₁₃NO₂ Photovoltaic materials, polymerization
Key Observations:

Ester Group Variations :

  • The methyl ester analogue () differs in alkyl chain length, which affects lipophilicity and metabolic stability. Ethyl esters generally exhibit longer half-lives than methyl esters due to slower enzymatic hydrolysis.
  • The hydrochloride salt form () enhances aqueous solubility, making it preferable for pharmaceutical formulations.

Substituent Effects: Aryl substitutions (e.g., 4-fluorophenyl in ) introduce steric bulk and electronic effects, altering binding affinity in drug-receptor interactions. Cyano groups () increase electrophilicity, enabling participation in cycloaddition reactions for heterocyclic synthesis.

Chirality and Stereochemistry :

  • The (2S) configuration in the target compound ensures enantioselectivity in synthetic pathways, critical for producing single-enantiomer drugs ().

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